molecular formula C23H19ClN2O3 B2964874 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide CAS No. 339012-89-4

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide

Cat. No.: B2964874
CAS No.: 339012-89-4
M. Wt: 406.87
InChI Key: LIQFDYXDGORKSA-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a synthetic acetamide derivative featuring a benzoylphenyl group, a chlorophenyl substituent, and a methoxyimino methyl moiety. Its structure combines aromatic and imine functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(E)-methoxyiminomethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-29-26-15-25-23(28)21(17-11-13-20(24)14-12-17)16-7-9-19(10-8-16)22(27)18-5-3-2-4-6-18/h2-15,21H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQFDYXDGORKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O3
  • Molecular Weight : 348.79 g/mol
  • CAS Number : [to be provided based on database search]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are summarized findings from different studies that highlight its effects.

Anti-inflammatory Activity

A study investigated the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. The results showed a significant reduction in the levels of TNF-alpha and IL-6 in treated macrophage cells compared to controls. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

The compound was evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated:

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 12 µM

These findings indicate that the compound possesses moderate cytotoxic activity against these cancer cell lines, warranting further investigation into its mechanisms of action.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Notably, the compound appears to downregulate the expression of key proteins involved in the cell cycle, such as cyclin D1 and CDK4.

Case Study 1: Osteoclastogenesis Inhibition

In a study focusing on bone resorption, the compound was shown to inhibit osteoclastogenesis effectively. The research involved:

  • Experimental Design :
    • Use of bone marrow-derived macrophages (BMMs) treated with RANKL.
    • Assessment of osteoclast formation through TRAP staining.

Results :
The treatment significantly reduced the number of mature osteoclasts formed, highlighting its potential as a therapeutic agent for osteolytic disorders.

Case Study 2: Analgesic Effects

Another study evaluated the analgesic properties of the compound using a formalin-induced pain model in mice. The findings indicated:

  • Pain Reduction :
    • Significant decrease in pain scores during both phases of the formalin test.

This suggests that the compound may have dual action as both an anti-inflammatory and analgesic agent.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedKey Findings
Anti-inflammatoryMacrophage cell lineReduced TNF-alpha and IL-6 production
AnticancerMCF-7 and A549 cell linesModerate cytotoxicity (IC50: 15 µM, 12 µM)
OsteoclastogenesisBMMs with RANKLInhibited mature osteoclast formation
AnalgesicFormalin-induced pain modelSignificant pain score reduction

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12d, )

  • Structure: Features a triazole-linked quinoxaline group instead of benzoylphenyl.
  • Synthesis : Click chemistry with CuSO₄ catalysis (yield: ~80%).
  • Activity : Triazole derivatives often exhibit antimicrobial or anticancer properties, though specific data for 12d is unavailable .

N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide (6c, )

  • Structure: Lacks benzoylphenyl and methoxyimino groups but retains the chlorophenyl-acetamide core.
  • Synthesis : Photomicellar catalysis (yield: 82%).
  • Properties : White solid (mp 134–135°C), characterized by NMR and HRMS .

2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b, )

  • Structure: Carbamoyl substituent instead of methoxyimino.

Analogues with Methoxyimino or Related Groups

2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide ()

  • Structure : Bromophenyl replaces chlorophenyl.
  • Molecular Formula : C₂₃H₁₉BrN₂O₃.
  • Properties : Molar mass 451.31 g/mol; structurally closest to the target compound .

(2E)-{2-[(2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid (490-M18, )

  • Structure: Hydroxyimino and phenoxymethyl groups.
  • Role: Derived from methoxyiminoacetate scaffolds, used in metabolic studies .

Analogues with Dual Aromatic Systems

2-(4-((E)-[(3-Cyanotetrahydrobenzothienyl)imino]methyl)-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide ()

  • Structure: Contains cyanobenzothiophene and nitroaryl groups.

N-(4-Chlorobenzyl)-2-(aminooxy)acetamide hydrochloride ()

  • Structure: Aminooxy group instead of methoxyimino.
  • Application : Used in prodrug design due to its reactive hydroxylamine moiety .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₂₉H₂₂ClN₂O₃ 481.95 Benzoylphenyl, chlorophenyl, methoxyimino Limited data N/A
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-... (19) C₂₃H₁₉BrN₂O₃ 451.31 Bromophenyl Structural analog
N-(4-Chlorophenyl)-2-(triazolyl)acetamide (1) C₁₉H₁₅ClN₆O₂ 406.81 Triazole-quinoxaline Antimicrobial (inferred)
490-M18 (5) C₁₇H₁₅NO₄ 297.31 Phenoxymethyl, hydroxyimino Metabolic intermediate

Research Findings and Trends

  • Synthetic Methods : The target compound’s analogs are synthesized via click chemistry (), photomicellar catalysis (), or Schiff base condensation ().
  • Methoxyimino groups () may enhance metabolic stability.
  • Structural Insights: Chlorophenyl and benzoylphenyl groups contribute to π-π stacking in receptor binding, while methoxyimino groups offer conformational rigidity .

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